molecular formula C21H22O6S3 B11067145 Dimethyl 5,5'-[(2,5-dimethylthiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Dimethyl 5,5'-[(2,5-dimethylthiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11067145
M. Wt: 466.6 g/mol
InChI Key: QKCSDBOTQZMEKQ-UHFFFAOYSA-N
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Description

METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its intricate structure, which includes multiple thiophene rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the thiophene rings: Introduction of hydroxyl, methoxycarbonyl, and methyl groups through various organic reactions such as Friedel-Crafts acylation, esterification, and alkylation.

    Coupling reactions: The thiophene rings are then coupled using reagents like Grignard reagents or organolithium compounds to form the final complex structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl and methoxycarbonyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological pathways. For example, its hydroxyl and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{(2,5-DIMETHYL-3-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which includes multiple thiophene rings and various functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C21H22O6S3

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 5-[(2,5-dimethylthiophen-3-yl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22O6S3/c1-8-7-12(9(2)28-8)15(18-16(22)13(10(3)29-18)20(24)26-5)19-17(23)14(11(4)30-19)21(25)27-6/h7,15,22-23H,1-6H3

InChI Key

QKCSDBOTQZMEKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C2=C(C(=C(S2)C)C(=O)OC)O)C3=C(C(=C(S3)C)C(=O)OC)O

Origin of Product

United States

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